1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea
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Overview
Description
1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is a chemical compound known for its role as an inhibitor of nonpeptide endothelin converting enzyme . This enzyme is involved in the conversion of big endothelin to endothelin, a potent vasoconstrictor. The compound has a molecular formula of C18H14ClN5O3S and a molecular weight of 415.85 g/mol .
Preparation Methods
The synthetic routes and reaction conditions for 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea are not extensively detailed in the available literature. it is known that the compound is available in various forms, including its sodium salt . Industrial production methods typically involve the synthesis of the compound in a controlled laboratory environment, ensuring high purity and consistency .
Chemical Reactions Analysis
1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea primarily undergoes reactions typical of organic compounds containing functional groups such as amides, chlorides, and sulfonamides. Common reactions include:
Oxidation and Reduction: These reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution Reactions: These involve the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Scientific Research Applications
1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is primarily used in scientific research due to its inhibitory effects on endothelin converting enzyme. Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes involving endothelin.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea involves the inhibition of endothelin converting enzyme, which prevents the conversion of big endothelin to endothelin. This inhibition can lead to reduced vasoconstriction and potentially lower blood pressure. The molecular targets include the active sites of the enzyme, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is unique due to its specific inhibitory action on nonpeptide endothelin converting enzyme. Similar compounds include:
SM19712 sodium: The sodium salt form of this compound, which may have different solubility and stability properties.
Other endothelin converting enzyme inhibitors: These compounds share a similar mechanism of action but may differ in their chemical structure and potency.
Properties
Molecular Formula |
C18H14ClN5O3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea |
InChI |
InChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25) |
InChI Key |
CWLFPWRNPQXWLD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM19712; SM-19712; SM 19712. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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